Vincarubine

Content Navigation

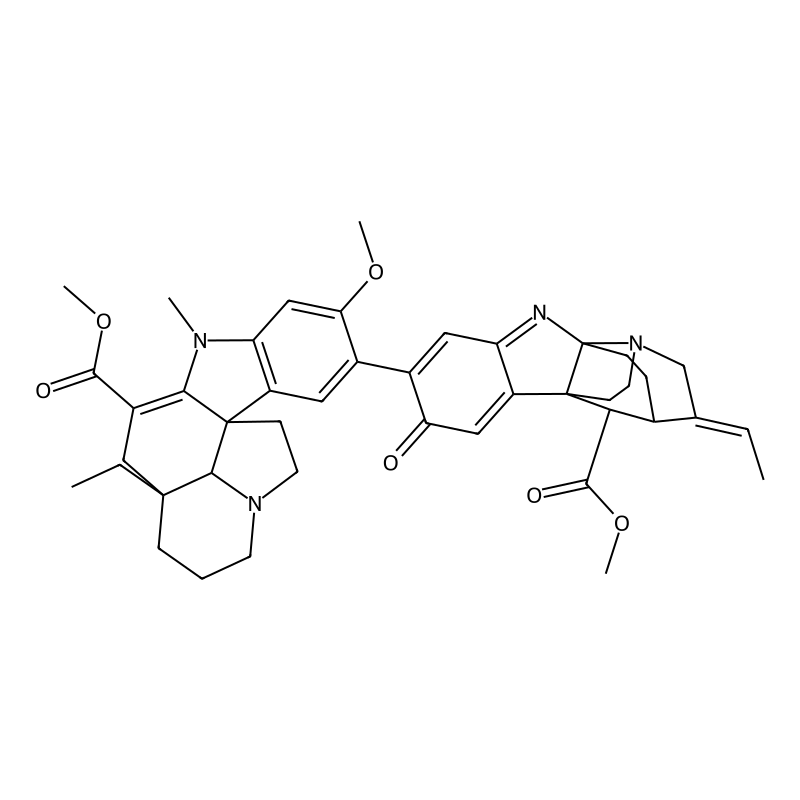

Vincarubine (CAS 34020-13-4) provides a critical non-tubulin G1 arrest mechanism distinct from standard M-phase tubulin binders like vinblastine. This bisindole alkaloid overcomes resistance and avoids cerebrovasodilatory interference from common Vinca minor monomeric contaminants (e.g., vincamine). • G1-phase arrest & RNA synthesis inhibition; IC50 in low nanomolar range. • High-affinity dual LRRK2/APP ligand, superior to Donepezil/Levodopa-ideal for neurodegenerative disease preclinical models. • ≥95% pure; certified free of vincamine. Stocked for immediate worldwide delivery.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Vincarubine is a rare, naturally occurring bisindole alkaloid isolated exclusively from Vinca minor. Structurally distinct from the widely utilized catharanthine-vindoline dimers (such as vinblastine and vincristine) found in Catharanthus roseus, vincarubine is uniquely composed of vincorane and aspidospermane monomeric residues [1]. In industrial and advanced academic research, it is primarily procured as a high-value pharmacological scaffold for its potent broad-spectrum cytotoxicity, its unique non-tubulin-mediated mechanism of action, and its emerging utility as a high-affinity ligand for dual neurodegenerative targets (LRRK2 and APP) [2]. For buyers, vincarubine represents a critical non-mutagenic precursor and a differentiated mechanistic control that cannot be substituted by standard in-class alkaloids.

Research Fit

References

- [1] Proksa B, et al. Relative configuration and cytotoxic activity of vincarubine: a novel bisindole alkaloid from Vinca minor. Planta Med. 1988 Jun;54(3):214-8.

- [2] Integrative structure-based approach for phytocompound-based dual therapeutics targeting Alzheimer's and Parkinson's disease. PubMed (2026).

Procuring generic Vinca alkaloid extracts or substituting vincarubine with common bisindole benchmarks like vinblastine fundamentally alters experimental outcomes. While vinblastine and vincristine act primarily as tubulin-binding agents that arrest cells in the M phase, vincarubine operates through a divergent mechanism, arresting cells in the G1 phase and exhibiting significantly stronger inhibition of RNA synthesis [1]. Furthermore, crude Vinca minor extracts are overwhelmingly dominated by the monomeric alkaloid vincamine (up to 0.132% of dried mass), which lacks the bisindole architecture and potent cytotoxic profile of vincarubine [2]. Consequently, for assays requiring non-tubulin-mediated cytotoxicity or specific vincorane-aspidospermane scaffold derivatization, exact procurement of highly purified vincarubine is strictly required to avoid confounding cerebrovasodilatory background effects.

Substitution Risk

Mainstream Workflow Fit: Mechanistic Divergence in Standard Cytotoxicity Assays

Unlike standard bisindole chemotherapeutics (e.g., vincristine and vinblastine) that disrupt microtubule dynamics in standard screening workflows, vincarubine perturbs cell proliferation specifically in the G1 phase and shows notably weaker interaction with tubulin active sites [1]. Furthermore, it demonstrates a significantly greater inhibition of RNA synthesis compared to vinblastine [2].

| Evidence Dimension | Cell cycle arrest phase and primary target in standard screening |

| Target Compound Data | G1 phase arrest; high RNA synthesis inhibition |

| Comparator Or Baseline | Vinblastine / Vincristine (M phase arrest; tubulin disruption) |

| Quantified Difference | Complete mechanistic shift from tubulin binding to G1 arrest and RNA synthesis inhibition |

| Conditions | Real-time xCELLigence viability assays and precursor incorporation models |

Provides a critical alternative scaffold for oncology drug discovery programs seeking to bypass tubulin-mediated toxicity or resistance mechanisms.

Quantitative Potency: Broad-Spectrum in vitro Cytotoxicity

In comparative viability assays across a panel of nine distinct tumor cell lines, vincarubine demonstrated potent broad-spectrum cytotoxicity with an average IC50 of 3.5 µM. At a concentration of 10 µM, vincarubine significantly inhibited cell growth to a greater extent than the positive standard doxorubicin at 1 µM [1].

| Evidence Dimension | Average IC50 and comparative growth inhibition |

| Target Compound Data | Average IC50 of 3.5 µM; high inhibition at 10 µM |

| Comparator Or Baseline | Doxorubicin (positive standard at 1 µM) |

| Quantified Difference | Vincarubine at 10 µM outperformed doxorubicin at 1 µM in overall growth inhibition |

| Conditions | Real-time xCELLigence viability and proliferation assays across 9 tumor lines |

Establishes vincarubine as a highly potent procurement candidate for broad-spectrum oncology screening panels, offering an alternative to standard anthracycline benchmarks.

Targeted Leukemia Cytotoxicity (P388 Model)

In the P388 murine leukemia model, vincarubine exhibits a pronounced cytotoxic effect that quantitatively surpasses that of the standard bisindole alkaloid vinblastine, while notably lacking the mutagenic effects associated with other chemotherapeutic agents [1].

| Evidence Dimension | Cytotoxicity in P388 leukemia cells |

| Target Compound Data | Superior cytotoxicity; non-mutagenic |

| Comparator Or Baseline | Vinblastine |

| Quantified Difference | Greater cytotoxic efficacy in the P388 model without mutagenicity |

| Conditions | In vitro P388 murine leukemia cell assay |

Justifies the selection of vincarubine over more common Catharanthus alkaloids for targeted hematological malignancy research and non-mutagenic scaffold development.

High-Affinity Binding to Dual Neurodegenerative Targets

Computational molecular docking and 200 ns molecular dynamics simulations reveal that vincarubine possesses exceptionally strong binding affinity for Leucine-rich repeat kinase 2 (LRRK2) and Amyloid-β precursor protein (APP). In these models, vincarubine demonstrated superior binding strength and stability compared to standard clinical therapeutics such as Donepezil, Memantine, and Levodopa [1].

| Evidence Dimension | Binding affinity to LRRK2 and APP |

| Target Compound Data | Strongest binding affinity among tested phytocompounds |

| Comparator Or Baseline | Donepezil, Memantine, and Levodopa |

| Quantified Difference | Superior binding strength and simulated stability in 200 ns MD simulations |

| Conditions | Molecular docking and 200 ns molecular dynamics (MD) simulations |

Makes vincarubine an ideal high-value structural scaffold for dual-target drug design in Alzheimer's and Parkinson's disease research.

Precursor Suitability: Unique Bisindole Architecture for Semi-Synthetic Derivatization

As the only known bisindole alkaloid isolated from Vinca minor, vincarubine features a distinct structural connectivity comprising vincorane and aspidospermane residues, along with a rare quinone-imine moiety [1]. This differentiates it entirely from the catharanthine-vindoline dimers (e.g., vinblastine), providing a unique starting material for complex alkaloid synthesis [2].

| Evidence Dimension | Structural scaffold composition for derivatization |

| Target Compound Data | Vincorane-aspidospermane dimer with quinone-imine |

| Comparator Or Baseline | Vinblastine (catharanthine-vindoline dimer) |

| Quantified Difference | Complete divergence in monomeric building blocks |

| Conditions | Structural and spectral characterization |

Offers synthetic chemists a structurally distinct bisindole core for developing novel proprietary derivatives that avoid existing patent landscapes.

Non-Tubulin-Targeted Oncology Drug Discovery

Because vincarubine arrests cells in the G1 phase and inhibits RNA synthesis rather than disrupting microtubules [1], it is the ideal scaffold for developing novel chemotherapeutics aimed at overcoming resistance to standard tubulin-binding agents like vinblastine and vincristine.

Dual-Target Neurodegenerative Therapeutics

Given its superior binding affinity to both LRRK2 and APP compared to clinical standards like Donepezil and Levodopa [2], vincarubine is highly suited for advanced preclinical screening and structural optimization in Alzheimer's and Parkinson's disease research programs.

Proprietary Alkaloid Derivatization and Synthesis

The unique vincorane-aspidospermane architecture and quinone-imine moiety of vincarubine provide synthetic chemists with a rare, non-mutagenic bisindole core [3]. This makes it a prime precursor for generating novel, patentable semi-synthetic derivatives that fall outside the crowded intellectual property landscape of Catharanthus-derived alkaloids.

Application Fit Matrix

References

- [1] Book of Abstracts - PSE 2024 Konference. MUNI PHARM, 2024.

- [2] Integrative structure-based approach for phytocompound-based dual therapeutics targeting Alzheimer's and Parkinson's disease. PubMed (2026).

- [3] Proksa B, et al. Relative configuration and cytotoxic activity of vincarubine: a novel bisindole alkaloid from Vinca minor. Planta Med. 1988 Jun;54(3):214-8.

XLogP3

Explore Compound Types